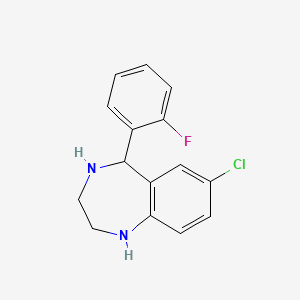

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Description

Properties

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2/c16-10-5-6-14-12(9-10)15(19-8-7-18-14)11-3-1-2-4-13(11)17/h1-6,9,15,18-19H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPZQKCYSBZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:

Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-aminobenzophenone with chloroacetyl chloride in the presence of a base such as triethylamine.

Introduction of Fluorine: Fluorination can be performed using reagents like Selectfluor or Deoxo-Fluor.

Reduction to Tetrahydro Derivative: The benzodiazepine core can be reduced to its tetrahydro form using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using chemical reductants like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, aqueous conditions.

Reduction: H2 gas, Pd/C catalyst, LiAlH4 in ether.

Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated or amino-substituted derivatives.

Scientific Research Applications

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound in the benzodiazepine family. It features a structure with a chlorine group at the seventh position and a fluorophenyl group at the fifth position on the benzodiazepine ring. The compound has a molecular weight of approximately 303.76 g/mol.

Scientific Research Applications

This compound as a building block

This compound is mainly used in the synthesis of pharmaceutical compounds like midazolam. Its derivatives are being researched for potential use in treating anxiety disorders and conditions needing sedation or muscle relaxation. It is also used as a reference material in pharmacological studies and toxicology assessments.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Midazolam | Contains a methyl group at the nitrogen position; used as a sedative | Strong anxiolytic properties |

| Diazepam | Contains a phenyl group; widely used for anxiety relief | Anxiolytic and muscle relaxant effects |

| Clonazepam | Contains a nitro group; used for seizure disorders | Anticonvulsant properties |

| Lorazepam | Contains a hydroxyl group; commonly prescribed for anxiety | Short-term treatment for anxiety disorders |

This compound has a fluorinated phenyl substituent and tetrahydro structure, which may give it different pharmacological properties compared to other benzodiazepines.

Mechanism of Action

The mechanism of action of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces its sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to neurotransmission modulation.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes critical structural variations and their pharmacological implications:

Functional Group Impact on Activity

- Fluorophenyl vs. Chlorophenyl Substituents :

- Oxidation States :

- Heterocyclic Additions :

Biological Activity

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a compound of interest within the benzodiazepine class due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.76 g/mol. The compound's structural characteristics contribute significantly to its biological activity.

Structural Representation

| Property | Details |

|---|---|

| IUPAC Name | [7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine |

| CAS Number | 59467-64-0 |

| SMILES | C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN |

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events. The presence of chlorine and fluorine substituents in this compound may influence its binding affinity and selectivity for various GABA receptor subtypes.

Biological Activities

Research has indicated that this compound possesses several biological activities:

- Anxiolytic Effects : Studies have shown that compounds in this class can reduce anxiety levels in animal models.

- Sedative Properties : The compound demonstrates sedative effects similar to other benzodiazepines.

- Anticonvulsant Activity : Preliminary data suggest potential anticonvulsant properties which warrant further investigation.

Study 1: Anxiolytic Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent effect with optimal anxiolytic activity observed at moderate doses.

Study 2: Sedative Properties

In a controlled study assessing sedative effects using the sleep induction model, subjects treated with the compound exhibited reduced latency to sleep onset compared to controls. This aligns with the expected pharmacological profile of benzodiazepines.

Study 3: Anticonvulsant Activity

Research into the anticonvulsant properties revealed that the compound could prevent seizure activity induced by pentylenetetrazol in mice. This suggests a potential therapeutic application for seizure disorders.

Structure-Activity Relationship (SAR)

The presence of halogen substituents (chlorine and fluorine) significantly influences the pharmacological properties of benzodiazepines. Modifications at various positions on the benzodiazepine ring can enhance or diminish biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 7-Chloro | Increases anxiolytic potency |

| 5-(2-Fluorophenyl) | Enhances binding affinity at GABA receptors |

Q & A

What are the common synthetic routes for 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine?

Basic

The synthesis typically involves a multi-step process starting with a benzodiazepine core. A key step is the acylation of the core with fluorinated aromatic precursors, such as 2-fluorobenzoyl chloride, under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Subsequent cyclization and reduction steps are critical for forming the tetrahydro structure. Purification via recrystallization or chromatography ensures high purity .

How is the compound characterized post-synthesis?

Basic

Characterization employs:

- NMR spectroscopy : To confirm the 2-fluorophenyl substitution pattern and tetrahydro ring structure.

- HPLC-MS : For purity assessment and detection of intermediates/impurities (e.g., des-fluoro byproducts) .

- X-ray crystallography : Resolves stereochemical ambiguities in the benzodiazepine core .

Multi-spectral cross-validation is essential to confirm structural integrity .

What strategies optimize the synthetic yield of this compound?

Advanced

Yield optimization focuses on:

- Reaction stoichiometry : Precise control of acylation reagent ratios minimizes side products.

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) enhance cyclization efficiency .

- Continuous flow reactors : Improve heat/mass transfer in industrial-scale syntheses .

Statistical design of experiments (DoE) can identify critical parameters like temperature and pH .

How can researchers resolve contradictions in pharmacological data for this benzodiazepine?

Advanced

Contradictions in receptor binding or efficacy data often arise from:

- Subtype selectivity : Use GABA-A receptor subunit-specific assays (e.g., α1-β2-γ2 vs. α5-β3-γ2) to clarify selectivity profiles .

- Functional vs. binding assays : Electrophysiological studies (e.g., patch-clamp) differentiate allosteric modulation from direct agonism .

- Metabolite interference : Analyze metabolites (e.g., N-desalkyl derivatives) for off-target activity .

What is the compound’s mechanism of action at GABA-A receptors?

Basic

The compound acts as a positive allosteric modulator (PAM) at GABA-A receptors, enhancing chloride ion influx upon GABA binding. Key steps:

Receptor binding : Fluorophenyl and chloro groups anchor the ligand to the benzodiazepine site .

Conformational change : Stabilizes the receptor’s open state, prolonging inhibitory currents .

Methodological note : Use radioligand displacement assays (³H-flumazenil) to quantify binding affinity .

How can selective ligands targeting specific GABA-A receptor subtypes be designed?

Advanced

Strategies include:

- Structural analogs : Introduce substituents at position 7 (chloro) or 2-fluorophenyl to modulate α-subunit interactions .

- Pharmacophore modeling : Identify key hydrogen-bonding motifs (e.g., carbonyl groups) for α1 vs. α5 selectivity .

- In vivo models : Test anxiolytic vs. sedative effects in transgenic mice (e.g., α1(H101R) mutants) .

What are the primary impurities in this compound, and how are they analyzed?

Basic

Common impurities include:

- Des-fluoro analogs : From incomplete fluorination during synthesis.

- Oxidation byproducts : E.g., 2-oxo derivatives formed during storage .

Analysis : - LC-MS/MS : Quantifies impurities at <0.1% levels using reverse-phase C18 columns .

- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic or photolytic degradation pathways .

How can spectral data inconsistencies during characterization be addressed?

Advanced

Inconsistencies in NMR or IR spectra may arise from:

- Tautomerism : The tetrahydro ring exists in equilibrium between boat and chair conformations. Use variable-temperature NMR to resolve splitting patterns .

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify hydrogen-bonding interactions .

- Dynamic resolution : Apply 2D-COSY or NOESY to assign overlapping proton signals in aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.